![molecular formula C21H26N6O3 B5158051 N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]
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Overview
Description
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea], also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMI belongs to the class of urea derivatives and has been reported to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In
Mechanism of Action
The mechanism of action of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] is not fully understood. However, it has been suggested that N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] exerts its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has also been found to modulate the immune system, enhance the activity of natural killer cells, and reduce inflammation.
Advantages and Limitations for Lab Experiments
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a broad range of biological activities. However, N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has some limitations as well. It is relatively unstable in solution and can degrade over time. In addition, N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the research on N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]. One of the areas of interest is the development of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the mechanism of action of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] needs to be further elucidated to better understand its therapeutic potential. Finally, the development of new delivery systems for N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] is a promising chemical compound that exhibits various biological activities and has potential therapeutic applications. The synthesis of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] is relatively easy, and it has been extensively studied for its antitumor, antifungal, and antibacterial properties. The mechanism of action of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] is not fully understood, but it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea], including the development of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] analogs, investigation of its use in combination with other chemotherapeutic agents, and the development of new delivery systems.
Synthesis Methods
The synthesis of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] involves the reaction of 1,3-dimethyl-2-imidazolidinone with 4-methylphenylisocyanate in the presence of a suitable catalyst. The reaction yields N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] as a white crystalline solid with a melting point of 216-218°C. The purity of N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[1,3-dimethyl-5-[(4-methylphenyl)carbamoylamino]-2-oxoimidazolidin-4-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-5-9-15(10-6-13)22-19(28)24-17-18(27(4)21(30)26(17)3)25-20(29)23-16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3,(H2,22,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMCHDDKRYNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(N(C(=O)N2C)C)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea] |
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